molecular formula C27H38N2O4 B12676667 Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate CAS No. 93778-17-7

Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate

Cat. No.: B12676667
CAS No.: 93778-17-7
M. Wt: 454.6 g/mol
InChI Key: HXTVXQDXASXCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate is a chemical compound with the molecular formula C27H38N2O4 and a molecular weight of 454.60162 g/mol It is known for its unique structure, which includes a pentamethylene bridge connecting two benzimidate groups through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate typically involves the reaction of 4,4’-[pentamethylenebis(oxy)]dibenzimidic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate is unique due to its pentamethylene bridge and the presence of two benzimidate groups. This structure imparts specific chemical and physical properties, making it distinct from other similar compounds .

Properties

CAS No.

93778-17-7

Molecular Formula

C27H38N2O4

Molecular Weight

454.6 g/mol

IUPAC Name

butyl 4-[5-[4-(C-butoxycarbonimidoyl)phenoxy]pentoxy]benzenecarboximidate

InChI

InChI=1S/C27H38N2O4/c1-3-5-18-32-26(28)22-10-14-24(15-11-22)30-20-8-7-9-21-31-25-16-12-23(13-17-25)27(29)33-19-6-4-2/h10-17,28-29H,3-9,18-21H2,1-2H3

InChI Key

HXTVXQDXASXCHK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=N)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.